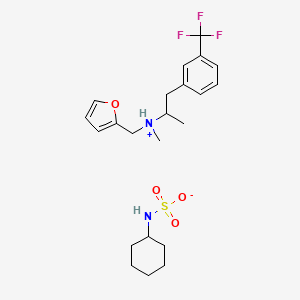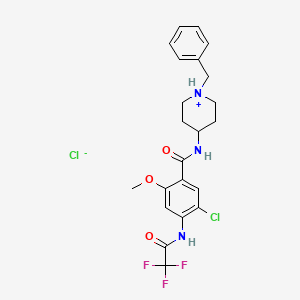
8-Methylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound this compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
The synthesis of 8-Methylquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate amines. This reaction typically requires the presence of a base and is carried out under reflux conditions . Another approach involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
8-Methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
8-Methylquinoline-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Methylquinoline-3-carboxamide varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, as a CETP inhibitor, it binds to the CETP enzyme, preventing the transfer of cholesteryl esters and thereby increasing high-density lipoprotein (HDL) levels . In anticancer research, it induces apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins .
Vergleich Mit ähnlichen Verbindungen
8-Methylquinoline-3-carboxamide can be compared with other quinoline derivatives such as:
Quinoline-3-carboxamide: Lacks the methyl group at the 8-position, which can influence its biological activity and chemical reactivity.
2-Chloro-8-methylquinoline-3-carboxamide: Contains a chlorine atom at the 2-position, which can enhance its antimicrobial properties.
8-Methylquinoline-2-carboxamide: The carboxamide group is at the 2-position instead of the 3-position, affecting its binding affinity to biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and synthetic applications.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
8-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-3-2-4-8-5-9(11(12)14)6-13-10(7)8/h2-6H,1H3,(H2,12,14) |
InChI-Schlüssel |
BRRAAVRHYYQTFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
